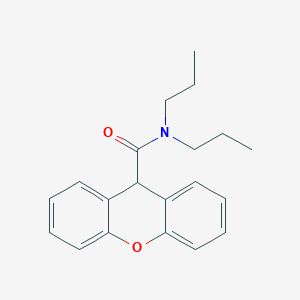![molecular formula C18H22N2O5 B5666360 8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5666360.png)
8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives involves complex organic synthesis techniques, including cyclization and functional group transformations. For instance, compounds derived from 7,8-benzo-1,3-diazaspiro[4.5]decane, bearing a 4-aryl-1-piperazinylbutyl group, have been synthesized aiming at potential anxiolytic activity. These synthesis efforts highlight the versatility of diazaspiro[4.5]decane scaffolds in generating compounds with potential therapeutic uses (Kossakowski, Turło, Zawadowski, & Kleps, 1998).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions that diazaspiro[4.5]decane derivatives might have with biological targets. Studies on similar compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, provide insights into the importance of stereochemistry and substituent effects on biological activity. These analyses often employ techniques like NMR, mass spectroscopy, and X-ray crystallography to elucidate the structure (Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspiro[4.5]decane derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the reactivity of certain spiro compounds in the Castagnoli-Cushman reaction with imines demonstrates the influence of peripheral substituents on enhancing reactivity. This enhanced reactivity is important for the synthesis of novel compounds with potential pharmacological properties (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal structure analysis of compounds like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol provides insights into how molecular arrangements affect physical properties. Such analyses are critical for the development of pharmaceutical formulations (Collins, Fallon, & McGeary, 1994).
Chemical Properties Analysis
The chemical properties of diazaspiro[4.5]decane derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their pharmacological activity. Studies focusing on the synthesis and evaluation of these compounds as potential dopamine agonists, for example, underscore the importance of understanding their chemical behavior in biological systems (Brubaker & Colley, 1986).
properties
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-19-16(21)9-13(17(22)23)18(19)4-6-20(7-5-18)10-12-2-3-14-15(8-12)25-11-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHOCZOLGUOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)

![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)

![N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5666324.png)
![(1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5666330.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide](/img/structure/B5666338.png)
![N,1,3-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5666347.png)

![2-{benzyl[4-(methylthio)benzyl]amino}ethanol](/img/structure/B5666372.png)
![(3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5666374.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)